molecular formula C19H26N2O2 B5875678 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one

7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one

Katalognummer B5875678
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: ADTOWLHXCACTNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one, also known as EMD 1214063, is a small molecule inhibitor that targets the protein kinase B-Raf. B-Raf is a member of the Raf family of serine/threonine kinases and is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is involved in cell growth, differentiation, and survival, and is frequently dysregulated in cancer. EMD 1214063 has shown promising results in preclinical studies as a potential treatment for cancer.

Wirkmechanismus

7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 binds to the ATP-binding site of B-Raf and inhibits its kinase activity. This inhibition prevents the activation of downstream signaling molecules in the MAPK pathway, including MEK and ERK. The MAPK pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. By inhibiting this pathway, 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 can induce cell death in cancer cells.
Biochemical and Physiological Effects
7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 has been shown to have a number of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 can inhibit tumor growth and metastasis. 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 is that it specifically targets B-Raf, which is frequently mutated in cancer. This specificity may reduce the risk of off-target effects and toxicity. However, one limitation of 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 is that it may not be effective in all types of cancer. B-Raf mutations are most commonly found in melanoma, but are less frequent in other types of cancer. Additionally, resistance to B-Raf inhibitors can develop over time, limiting their long-term efficacy.

Zukünftige Richtungen

There are several potential future directions for research on 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway. Another area of interest is the identification of biomarkers that can predict response to B-Raf inhibitors. Finally, the development of new B-Raf inhibitors with improved efficacy and reduced toxicity is an ongoing area of research.

Synthesemethoden

The synthesis of 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 has been described in several publications. One method involves the reaction of 7-hydroxy-4,6-dimethyl-2H-chromen-2-one with ethylamine and piperidine in the presence of a base and a coupling agent. The resulting product is then treated with a reagent such as trifluoroacetic acid to remove the protecting group and yield the final compound.

Wissenschaftliche Forschungsanwendungen

7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 has been studied extensively in preclinical models of cancer. In vitro studies have shown that 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 inhibits the activity of B-Raf and downstream signaling molecules in the MAPK pathway. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have demonstrated that 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 can inhibit tumor growth in mouse models of melanoma, colon cancer, and lung cancer.

Eigenschaften

IUPAC Name

7-(ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-4-20-17-11-18-15(10-13(17)2)14(3)16(19(22)23-18)12-21-8-6-5-7-9-21/h10-11,20H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTOWLHXCACTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C(C(=O)O2)CN3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.